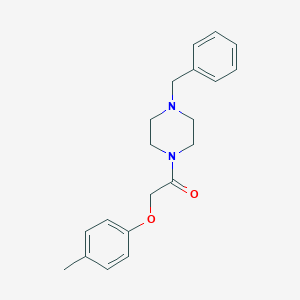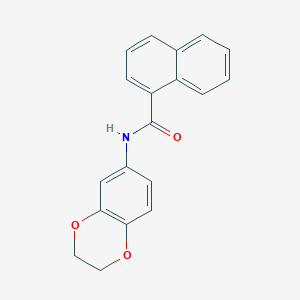
4-benzoyl-N-(2-cyclopentylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzoyl-N-(2-cyclopentylethyl)benzamide, also known as BPCCB, is a chemical compound that has been widely studied for its potential use in various scientific applications. This compound is a member of the benzamide family and has been found to have a variety of biochemical and physiological effects. In
科学研究应用
4-benzoyl-N-(2-cyclopentylethyl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of research where 4-benzoyl-N-(2-cyclopentylethyl)benzamide has been explored is in the field of cancer treatment. Studies have shown that 4-benzoyl-N-(2-cyclopentylethyl)benzamide has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 4-benzoyl-N-(2-cyclopentylethyl)benzamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of 4-benzoyl-N-(2-cyclopentylethyl)benzamide involves its ability to interact with various cellular pathways. Studies have shown that 4-benzoyl-N-(2-cyclopentylethyl)benzamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDAC activity, 4-benzoyl-N-(2-cyclopentylethyl)benzamide can alter gene expression patterns, leading to changes in cellular behavior. Additionally, 4-benzoyl-N-(2-cyclopentylethyl)benzamide has been found to activate the p53 pathway, which is a key regulator of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
4-benzoyl-N-(2-cyclopentylethyl)benzamide has a variety of biochemical and physiological effects. Studies have shown that 4-benzoyl-N-(2-cyclopentylethyl)benzamide can inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 4-benzoyl-N-(2-cyclopentylethyl)benzamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. 4-benzoyl-N-(2-cyclopentylethyl)benzamide has also been found to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 4-benzoyl-N-(2-cyclopentylethyl)benzamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, 4-benzoyl-N-(2-cyclopentylethyl)benzamide has been found to have a variety of biochemical and physiological effects, making it a versatile compound for use in various research applications. However, one limitation of using 4-benzoyl-N-(2-cyclopentylethyl)benzamide in lab experiments is that it can be difficult to obtain in large quantities, which could limit its use in certain experiments.
未来方向
There are several future directions for research on 4-benzoyl-N-(2-cyclopentylethyl)benzamide. One area of research that could be explored is the potential use of 4-benzoyl-N-(2-cyclopentylethyl)benzamide in combination with other drugs for the treatment of cancer. Additionally, further research could be conducted to explore the potential use of 4-benzoyl-N-(2-cyclopentylethyl)benzamide in the treatment of neurodegenerative diseases. Finally, research could be conducted to explore the potential use of 4-benzoyl-N-(2-cyclopentylethyl)benzamide in the treatment of other inflammatory diseases beyond rheumatoid arthritis.
合成方法
The synthesis method of 4-benzoyl-N-(2-cyclopentylethyl)benzamide involves the reaction between 4-chlorobenzoyl chloride and N-(2-cyclopentylethyl)benzamide in the presence of a base such as triethylamine. This reaction results in the formation of 4-benzoyl-N-(2-cyclopentylethyl)benzamide as a white crystalline solid.
属性
分子式 |
C21H23NO2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
4-benzoyl-N-(2-cyclopentylethyl)benzamide |
InChI |
InChI=1S/C21H23NO2/c23-20(17-8-2-1-3-9-17)18-10-12-19(13-11-18)21(24)22-15-14-16-6-4-5-7-16/h1-3,8-13,16H,4-7,14-15H2,(H,22,24) |
InChI 键 |
ZBJQAQGIZVACMO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCNC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
规范 SMILES |
C1CCC(C1)CCNC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)






![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246273.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)

